molecular formula C16H14ClN3O4S2 B2819905 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-36-1

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2819905
CAS No.: 868217-36-1
M. Wt: 411.88
InChI Key: NVFOILSIDQYDOR-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features both chlorophenyl and nitrophenyl groups

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-13-3-1-12(2-4-13)11-25-16-18-9-10-19(16)26(23,24)15-7-5-14(6-8-15)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFOILSIDQYDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of a methylsulfanyl group. The nitrophenyl group is then added through a nitration reaction. The final step involves the formation of the dihydroimidazole ring, which can be achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Industrial methods may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share structural similarities and exhibit dual antimicrobial and anti-inflammatory activities.

    4-Chlorophenyl methyl sulfone: Another related compound used as an intermediate in various chemical syntheses.

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of chlorophenyl, nitrophenyl, and dihydroimidazole groups.

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole , also known as K781-1376, is a member of the imidazole family of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of K781-1376 can be represented as follows:

  • Molecular Formula : C20_{20}H14_{14}ClN3_3O4_4S2_2
  • IUPAC Name : this compound

Synthesis

The synthesis of K781-1376 involves several steps that include the formation of the imidazole ring and the introduction of various substituents such as the chlorophenyl and nitrobenzenesulfonyl groups. The detailed synthetic pathway has been documented in various studies highlighting its efficiency and yield.

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated that K781-1376 exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The results indicated that K781-1376 has an IC50_{50} value in the range of 2.38–3.77 µM , which suggests potent antitumor activity compared to standard chemotherapeutic agents like cisplatin (IC50_{50} values of 0.24–1.22 µM) .

Cell LineIC50_{50} (µM)Reference
SISO2.38 – 3.77
RT-1122.87 – 3.06
Cisplatin0.24 – 1.22

The mechanism by which K781-1376 induces cytotoxicity appears to involve apoptosis, as evidenced by flow cytometry studies showing increased early and late apoptotic cells upon treatment with the compound . The presence of electron-withdrawing groups in its structure is believed to enhance its activity by facilitating interactions with cellular targets.

Case Studies

A detailed investigation into the structure-activity relationship (SAR) revealed that modifications to the substituents on the imidazole ring can significantly impact the biological activity of K781-1376. For instance, compounds with bulky lipophilic groups exhibited enhanced activity, indicating that both steric and electronic factors play crucial roles in their efficacy .

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